molecular formula C19H29ClN2O B589527 Propylidine Ropinirole Hydrochloride(E/Z-Mixture) CAS No. 221264-43-3

Propylidine Ropinirole Hydrochloride(E/Z-Mixture)

Cat. No.: B589527
CAS No.: 221264-43-3
M. Wt: 336.904
InChI Key: ZCHCNVIUIRHBLU-SQIOZQJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propylidine Ropinirole Hydrochloride(E/Z-Mixture), also known as Propylidine Ropinirole Hydrochloride(E/Z-Mixture), is a useful research compound. Its molecular formula is C19H29ClN2O and its molecular weight is 336.904. The purity is usually 95%.
BenchChem offers high-quality Propylidine Ropinirole Hydrochloride(E/Z-Mixture) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propylidine Ropinirole Hydrochloride(E/Z-Mixture) including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Propylidine Ropinirole Hydrochloride, also known as DTXSID00858346 or Propylidine Ropinirole Hydrochloride(E/Z-Mixture), primarily targets Dopamine D2 receptors . These receptors are found within the caudate-putamen system in the brain . The stimulation of these receptors is believed to be crucial for the compound’s therapeutic effects .

Mode of Action

The compound acts as a non-ergoline dopamine agonist . It selectively stimulates dopamine D2 receptors, with a higher affinity for D3 than D2 or D4 receptor subtypes . The exact mechanism of action is unknown, but it is believed to be due to the stimulation of postsynaptic dopamine D2-type receptors within the caudate putamen in the brain .

Biochemical Pathways

The stimulation of dopamine d2 receptors is known to influence various neural pathways, potentially affecting motor control and other neurological functions .

Pharmacokinetics

Ropinirole, a related compound, is known to be rapidly and almost completely absorbed when taken orally, and it is extensively distributed from the vascular compartment . The bioavailability of ropinirole is approximately 50% .

Result of Action

It has been observed that ropinirole can alleviate lps-induced damage of human gingival fibroblasts by promoting cell viability, inhibiting cell apoptosis, and reducing the levels of il-1β, il-18, and tnf-α .

Action Environment

Studies on ropinirole have shown that its release rate and extent can be influenced by the formulation of the drug, such as the type of acrylate used in transdermal patches . Additionally, the presence of residual formaldehyde in lactose, a main excipient of the formulation, can lead to the formation of degradants .

Properties

IUPAC Name

(3Z)-4-[2-(dipropylamino)ethyl]-3-propylidene-1H-indol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O.ClH/c1-4-8-16-18-15(9-7-10-17(18)20-19(16)22)11-14-21(12-5-2)13-6-3;/h7-10H,4-6,11-14H2,1-3H3,(H,20,22);1H/b16-8-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHCNVIUIRHBLU-SQIOZQJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC1=C2C(=CC=C1)NC(=O)C2=CCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)CCC1=C\2C(=CC=C1)NC(=O)/C2=C\CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858346
Record name (3Z)-4-[2-(Dipropylamino)ethyl]-3-propylidene-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221264-43-3
Record name (3Z)-4-[2-(Dipropylamino)ethyl]-3-propylidene-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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